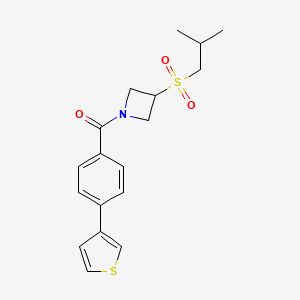

(3-(Isobutylsulfonyl)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone

Description

The compound (3-(Isobutylsulfonyl)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone is a structurally complex molecule featuring an azetidine ring substituted with an isobutylsulfonyl group and a phenylmethanone scaffold bearing a thiophen-3-yl moiety.

Properties

IUPAC Name |

[3-(2-methylpropylsulfonyl)azetidin-1-yl]-(4-thiophen-3-ylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S2/c1-13(2)12-24(21,22)17-9-19(10-17)18(20)15-5-3-14(4-6-15)16-7-8-23-11-16/h3-8,11,13,17H,9-10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJDDBARSXRCRJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC=C(C=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Isobutylsulfonyl)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone typically involves multiple steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 3-chloro-1-propanamine and a suitable base.

Introduction of the Sulfonyl Group: The isobutylsulfonyl group is introduced via sulfonylation reactions, often using reagents like isobutylsulfonyl chloride in the presence of a base such as triethylamine.

Coupling with Thiophene Derivative: The final step involves coupling the azetidine derivative with a thiophene-containing phenylmethanone through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: m-CPBA, dichloromethane (DCM) as solvent, room temperature.

Reduction: LiAlH4, tetrahydrofuran (THF) as solvent, reflux conditions.

Substitution: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydride (NaH).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-(Isobutylsulfonyl)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, the compound is studied for its potential therapeutic effects. Its structural features suggest it could be useful in the treatment of various diseases, including cancer and infectious diseases.

Industry

In industrial applications, this compound is used in the synthesis of advanced materials, such as polymers and catalysts, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (3-(Isobutylsulfonyl)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone involves its interaction with specific molecular targets. The azetidine ring and sulfonyl group can form hydrogen bonds and electrostatic interactions with proteins, influencing their function. The thiophene moiety can participate in π-π stacking interactions, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene-Containing Methanones

The thiophen-3-yl group is a critical pharmacophore in several bioactive compounds. For example:

- Phenyl(4-(thiophen-3-yl)-5-tosyl-1H-pyrrol-3-yl)methanone (3m) () shares the thiophen-3-yl and methanone motifs but incorporates a pyrrole ring and a tosyl group instead of an azetidine-isobutylsulfonyl system. The pyrrole ring may enhance π-π stacking interactions, whereas the azetidine in the target compound introduces steric constraints that could affect binding pocket accessibility .

- 3-(4-(4-Methylpiperazin-1-yl)phenyl)-1-(thiophen-3-yl)prop-2-en-1-one () replaces the methanone with a propenone backbone. The α,β-unsaturated ketone in this analog likely increases electrophilicity, influencing reactivity in Michael addition pathways, which is absent in the saturated methanone structure of the target compound .

Sulfonyl-Containing Derivatives

Sulfonyl groups are pivotal for modulating solubility and target affinity:

- 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () features a phenylsulfonyl group attached to a triazole ring. Compared to the target compound’s isobutylsulfonyl-azetidine moiety, the phenylsulfonyl group may reduce steric hindrance but could decrease lipophilicity, impacting membrane permeability .

- 3-((3-(4-(2-(Isobutylsulfonyl)phenoxy)-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-5,5-dimethyl-1-(2-morpholinoethyl)imidazolidine-2,4-dione () shares the isobutylsulfonyl group but embeds it within an oxadiazole-imidazolidine framework. The oxadiazole ring’s planar geometry contrasts with the puckered azetidine, suggesting divergent conformational effects on bioactivity .

Azetidine vs. Other Heterocycles

- 1-(4-Hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one derivatives () lack heterocyclic rings but utilize substituted phenyl groups for aromatic interactions. The azetidine in the target compound may provide a rigid scaffold that pre-organizes the molecule for target engagement, unlike the flexible propenone chain in .

Data Tables

Table 1. Structural and Functional Comparison of Key Analogs

Research Findings and Hypotheses

- Synthetic Accessibility : The target compound’s isobutylsulfonyl-azetidine moiety may require specialized sulfonation conditions, as seen in ’s use of sodium ethoxide for triazole derivatization .

- Biological Activity: Thiophene-containing methanones (e.g., ) show antileukemic and antimicrobial properties, suggesting the target compound could be optimized for similar applications. The azetidine’s strain might confer unique binding kinetics .

Biological Activity

The compound (3-(Isobutylsulfonyl)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including mechanisms of action, structure-activity relationships, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features an azetidine ring linked to a thiophene moiety, characterized by the following structural components:

- Azetidine Ring: A four-membered nitrogen-containing ring that provides unique reactivity.

- Isobutylsulfonyl Group: Enhances solubility and may influence biological interactions.

- Thiophen-3-yl Phenyl Group: Contributes to the compound's electronic properties and potential receptor interactions.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Azetidine Ring: Through cyclization reactions.

- Introduction of Isobutylsulfonyl Group: Via reaction with isobutylsulfonyl chloride.

- Formation of Methanone Linkage: Through reactions with thiophene derivatives under controlled conditions using solvents like dichloromethane or tetrahydrofuran and catalysts such as palladium or copper salts.

Antimicrobial Activity

Recent studies have indicated that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, related compounds have shown efficacy against various pathogens, including Staphylococcus aureus and Candida albicans, with minimum inhibitory concentration (MIC) values below 2 µg/mL for some derivatives .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Pathogen | MIC (µg/mL) |

|---|---|---|

| 5-substituted 2H-1,3,5-thiadiazoles | Candida albicans | < 2 |

| 1,3,4-thiadiazole derivatives | Staphylococcus aureus | < 2 |

| (3-(Isobutylsulfonyl)azetidin derivatives | Seratia marcesens | Not specified |

| Trichophyton mentagrophytes | Not specified |

Anticancer Activity

The compound has also been explored for its anticancer potential. Preliminary findings suggest that it may inhibit specific cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The presence of the azetidine structure is hypothesized to interact with cellular targets, modulating pathways related to cancer progression .

Table 2: Anticancer Activity Findings

| Study Reference | Cancer Cell Line | Observed Effect |

|---|---|---|

| Breast Cancer | Induction of apoptosis | |

| Lung Cancer | Cell cycle arrest at G2/M phase | |

| Colon Cancer | Reduced proliferation |

The proposed mechanism of action for this compound involves:

- Enzyme Inhibition: The sulfonamide moiety may inhibit key enzymes involved in microbial metabolism.

- Receptor Modulation: Interaction with specific receptors can alter signaling pathways associated with cell growth and apoptosis.

- Oxidative Stress Induction: The compound may induce oxidative stress in target cells, leading to cell death.

Comparative Analysis

When compared to similar compounds, such as other azetidine derivatives and thiophene-containing drugs, this compound demonstrates unique biological profiles due to its combined structural features.

Table 3: Comparison with Similar Compounds

| Compound Name | Key Features | Unique Activity |

|---|---|---|

| (3-(Isobutylsulfonyl)azetidin derivatives | Contains azetidine and sulfonamide groups | Enhanced antimicrobial activity |

| Thiophene-based anticancer agents | Primarily focused on anticancer properties | Limited antimicrobial effects |

| Other azetidine derivatives | Varied biological activities | Diverse pharmacological profiles |

Q & A

Q. What are the key synthetic routes for (3-(Isobutylsulfonyl)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone?

- Methodological Answer : The synthesis typically involves multi-step routes:

- Step 1 : Functionalization of the azetidine ring with an isobutylsulfonyl group via nucleophilic substitution or sulfonylation under anhydrous conditions (e.g., using SOCl₂ or sulfonyl chlorides) .

- Step 2 : Coupling the modified azetidine to a 4-(thiophen-3-yl)phenylmethanone scaffold using amide bond formation (e.g., HATU/DIPEA-mediated coupling) or nucleophilic aromatic substitution .

- Critical Parameters : Solvent choice (e.g., DMF for polar intermediates, THF for Grignard reactions), temperature control (0–80°C), and purification via column chromatography (silica gel, hexane/EtOAc gradients) .

Q. Which characterization techniques are essential for structural confirmation?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify regioselectivity of sulfonylation (e.g., δ ~3.5–4.0 ppm for azetidine protons, δ ~130–140 ppm for thiophene carbons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (expected [M+H]⁺ ~435.12 g/mol) and rule out side products .

- Infrared Spectroscopy (IR) : Peaks at ~1150 cm⁻¹ (S=O stretching) and ~1650 cm⁻¹ (C=O ketone) validate functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the sulfonylation step?

- Methodological Answer : Low yields often arise from incomplete sulfonylation or competing side reactions. Strategies include:

- Solvent Optimization : Use DCM or THF to enhance sulfonyl chloride reactivity while minimizing hydrolysis .

- Catalyst Screening : Test bases like pyridine or DMAP to trap HCl byproducts and drive the reaction forward .

- Temperature Gradients : Gradual warming (e.g., 0°C → RT) reduces exothermic side reactions. Monitor via TLC (Rf ~0.3 in 3:7 EtOAc/hexane) .

- Contradiction Analysis : If yield discrepancies occur between batches, compare stoichiometry (1:1.2 azetidine:sulfonyl chloride) and moisture levels (anhydrous MgSO₄ vs. molecular sieves) .

Q. How should researchers resolve spectral contradictions (e.g., unexpected NOEs in NMR)?

- Methodological Answer : Contradictory NOEs or splitting patterns may indicate conformational flexibility or impurities.

- Dynamic NMR Studies : Perform variable-temperature ¹H NMR to assess rotational barriers of the isobutylsulfonyl group (e.g., coalescence temperature ~40°C) .

- 2D Techniques : Use HSQC/HMBC to confirm connectivity between azetidine C3 and the sulfonyl group .

- Complementary Data : Cross-validate with X-ray crystallography (if crystalline) or computational modeling (DFT for preferred conformers) .

Q. What strategies are recommended for establishing structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Functional Group Variation : Synthesize analogs with modified sulfonyl groups (e.g., methylsulfonyl vs. phenylsulfonyl) and assess bioactivity (e.g., enzyme inhibition assays) .

- Thiophene Substitution : Replace thiophen-3-yl with thiophen-2-yl or furan to evaluate electronic effects on target binding .

- Pharmacophore Mapping : Use docking studies (AutoDock Vina) to predict interactions with targets like kinases or GPCRs, guided by azetidine's constrained geometry .

Data Contradiction and Validation

Q. How can conflicting biological activity data across studies be reconciled?

- Methodological Answer : Discrepancies may stem from assay conditions or impurity profiles.

- Purity Validation : Re-test the compound via HPLC (≥95% purity) and LC-MS to exclude degradants .

- Assay Replication : Repeat assays under standardized conditions (e.g., ATP concentration in kinase assays, cell passage number in cytotoxicity studies) .

- Meta-Analysis : Compare results with structurally related compounds (e.g., triazole-azetidine hybrids) to identify trends in bioactivity .

Experimental Design Considerations

Q. What controls are critical in evaluating this compound’s metabolic stability?

- Methodological Answer :

- In Vitro Controls : Use pooled liver microsomes (human/rat) with NADPH cofactor and include verapamil (CYP3A4 substrate) as a positive control .

- Analytical Controls : Spike samples with deuterated internal standards (e.g., d₄-methanone) to normalize LC-MS/MS data .

- Data Interpretation : Calculate half-life (t₁/₂) from ln(concentration) vs. time plots; compare with azetidine derivatives lacking sulfonyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.